molecular formula C11H13N B1360344 1-Ethyl-2-methyl-1H-indole CAS No. 40876-94-6

1-Ethyl-2-methyl-1H-indole

Cat. No. B1360344
CAS RN: 40876-94-6
M. Wt: 159.23 g/mol
InChI Key: XMOWAIVXKJWQBJ-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylindole is a compound that may be used in the synthesis of heterocyclic indole compounds . It is a derivative of 2-substituted 1H-indole-3-carboxylate .


Synthesis Analysis

Ethyl 2-methylindole-3-carboxylate, a 2-substituted 1H-indole-3-carboxylate derivative, can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method involves the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .


Molecular Structure Analysis

The molecular formula of 1-Ethyl-2-methyl-1H-indole is C11H13N . The structure of this compound can also be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1-Ethyl-2-methylindole may react with malondialdehyde (MDA) and 4-hydroxyalkenals to afford a stable chromophore with intense maximal absorbance at 586nm . It also reacts with nitrogen dioxide or with nitrous acid (NaNO2 -CH3COOH) in benzene .

Scientific Research Applications

  • Enzymatic Activity in the Brain : A study by Morgan and Mandell (1969) discovered an enzyme in the brain that N-methylates various indole(ethyl)amine substrates, indicating a potential role of similar compounds in brain chemistry (Morgan & Mandell, 1969).

  • Dopamine Receptor Agonism : Gallagher et al. (1985) explored the use of a derivative, 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, as a prejunctional dopamine receptor agonist, highlighting its potential in neurological research and therapies (Gallagher et al., 1985).

  • Synthesis of Deaza-Analogues of Marine Alkaloids : Carbone et al. (2013) reported the synthesis of derivatives of 1-Ethyl-2-methyl-1H-indole, which were screened for anticancer activity against various human tumor cell lines, showing moderate activity in some cases (Carbone et al., 2013).

  • Manufacturing Synthesis for Chemical Intermediates : Research by Huang et al. (2010) focused on the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, a derivative, demonstrating the feasibility of large-scale production for such compounds (Huang et al., 2010).

  • Palladium-Catalyzed Reactions in Organic Chemistry : A comprehensive review by Cacchi and Fabrizi (2005) on the synthesis and functionalization of indoles, including 1-Ethyl-2-methyl-1H-indole, through palladium-catalyzed reactions, highlights their significance in the field of organic chemistry (Cacchi & Fabrizi, 2005).

  • Thermodynamic Properties and Computational Studies : Carvalho et al. (2016) examined the thermodynamic properties of alkyl 1H-indole carboxylate derivatives, combining experimental and computational methods to analyze their physical properties (Carvalho et al., 2016).

  • Potential in Anticancer Treatments : A study by Yılmaz et al. (2020) on 3-Bromo-1-Ethyl-1H-Indole identified it as a potent anticancer agent with significant effects on GST isozymes, suggesting its utility in developing new anticancer drugs (Yılmaz et al., 2020).

  • Use in Corrosion Inhibition : Verma et al. (2016) investigated 3-amino alkylated indoles, including derivatives of 1-Ethyl-2-methyl-1H-indole, as corrosion inhibitors for mild steel, demonstrating their practical applications in industrial settings (Verma et al., 2016).

  • Microwave-Assisted Synthesis for Pharmaceuticals : Bellavita et al. (2022) reported an efficient procedure to synthesize functionalized 2-methyl-1H-indole-3-carboxylate derivatives, highlighting the relevance of such compounds in pharmaceuticals (Bellavita et al., 2022).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .

properties

IUPAC Name

1-ethyl-2-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-3-12-9(2)8-10-6-4-5-7-11(10)12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOWAIVXKJWQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068261
Record name 1H-Indole, 1-ethyl-2-methyl-
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Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Ethyl-2-methyl-1H-indole

CAS RN

40876-94-6
Record name 1-Ethyl-2-methyl-1H-indole
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Record name 1H-Indole, 1-ethyl-2-methyl-
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Record name 1H-Indole, 1-ethyl-2-methyl-
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Record name 1H-Indole, 1-ethyl-2-methyl-
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Record name 1-ethyl-2-methyl-1H-indole
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Synthesis routes and methods I

Procedure details

Following a procedure similar to that described in Example 1A but employing 6.3 g. of 85% sodium p-toluenesulfinate, 2.2 g. of 98% 1-methylpyrrole-2-carboxaldehyde and 3.8 g. of 94% 1-ethyl-2-methyl-1H-indole, there was obtained 8.4 g. of 3-[(1-methyl-2-pyrrolyl)(4-methylphenylsulfonyl)methyl]-1-ethyl-2-methyl-1H-indole, m.p. 180° C.
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Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 4A but employing 6.5 g. of 85.9% sodium p-toluenesulfinate, 4.6 g. of 1-ethyl-2-methyl-1H-indole-3-carboxaldehyde and 3.8 g. of 1-ethyl-2-methyl-1H-indole there was obtained 4.5 g. of 3-[(1-ethyl-2-methyl-1H-indol-3-yl)(4-methylphenylsulfonyl)methyl]-1-ethyl-2-methyl-1H-indole, m.p. 146°-152° C.
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Synthesis routes and methods III

Procedure details

Following a procedure similar to that described in Example 4A but employing 6.5 g. of 81.9% sodium p-toluenesulfinate, 6.3 g. of 95% 4-(benzylethylamino)benzaldehyde and 3.8 g. of 86.1% 1-ethyl-2-methyl-1H-indole, there was obtained 15.3 g. of 3-{[4-benzylethylamino)phenyl](4-methylphenylsulfonyl)methyl}-1-ethyl-2-methyl-1H-indole as a gray tar-like product.
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4-(benzylethylamino)benzaldehyde
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Synthesis routes and methods IV

Procedure details

To a mixture of 0.20 g (1.52 mmol) of 2-methylindole, 0.38 g (6.89 mmol) of KOH in DMSO (6 mL) was added 0.24 mL (3.04 mmol) of iodoethane. The mixture was stirred at room temperature for 12 hours, quenched by the addition of 15 mL of H2O, and extracted with ethyl acetate (2×15 mL). The combined organic extracts were washed with water (10 mL), brine (20 mL), dried (MgSO4), filtered and concentrated in vacuo. The crude product was purified by column chromatography (ether/petroleum ether 0.5:9.5) to give 0.20 g (83%) of the desired product as a red oil.
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0.2 g
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0.38 g
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6 mL
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0.24 mL
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Yield
83%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MP Lézé, ML Borgne, P Marchand… - Journal of Enzyme …, 2004 - Taylor & Francis
… A SAR study indicated that 3-[(4-fluorophenyl)(1Himidazol-1-yl)methyl]-1-ethyl-2-methyl-1H-indole (28 g) was a highly potent and selective aromatase inhibitor with IC50 value of 0.025 …
Number of citations: 69 www.tandfonline.com
C Mattsson, P Svensson, H Boettcher… - European Journal of …, 2013 - Elsevier
… The product was obtained in 46% yield from 5-chloro-1-ethyl-2-methyl-1H-indole (33). ESIMS: m/z 275.0 (Má+áH) + . H NMR (CD 3 OD, 400áMHz) δ: 1.28 (t, Já=á7.…
Number of citations: 10 www.sciencedirect.com
L Zhang, XS Deng, GP Meng, C Zhang… - Letters in Drug …, 2018 - ingentaconnect.com
Background: As reported EGFR is a sialoglycoprotein with tyrosine kinase activity involved in control of cellular survival, multiplication, differentiation and metastasis. Dysregulation or …
Number of citations: 7 www.ingentaconnect.com
X Wang, M Makha, SW Chen, H Zheng… - The Journal of Organic …, 2019 - ACS Publications
… 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (3u) (11b) Following the general procedure, a mixture of 1-ethyl-2-methyl-1H-indole (40 mg, 0.25 mmol), N-cyanosuccinimide (37 mg, 0.30 …
Number of citations: 14 pubs.acs.org
F Penteado, EF Lopes, D Alves, G Perin… - Chemical …, 2019 - ACS Publications
A significant number of important acyl-transfer reactions, such as direct acylation, ortho acylation, heteroatom acylation, and a diversity of cyclization reactions using the title compound …
Number of citations: 150 pubs.acs.org
V Vishwapathi - 2015 - clok.uclan.ac.uk
Carbene intermediates can be generated by thermal, photochemical and transition metal catalysed processes from diazoalkanes. The carbene intermediates are very reactive and can …
Number of citations: 3 clok.uclan.ac.uk
HT Zhang, LJ Gu, XZ Huang, R Wang, C Jin… - Chinese Chemical …, 2016 - Elsevier
… Apart from 2a, 1-ethyl-2-methyl-1H-indole 2b smoothly reacted with 1a to give the corresponding product 3ba in 69% yield. 1,5-Dimethyl-1H-indole 2c and 6-chloro-1-methyl-1H-indole …
Number of citations: 42 www.sciencedirect.com
L Zhang, Q Wen, J Jin, C Wang, P Lu, Y Wang - Tetrahedron, 2013 - Elsevier
A copper-mediated direct cyanation of indoles with benzyl cyanide as the cyanide anion surrogate has been achieved. The cascade reaction furnished 3-cyanoindoles under mild …
Number of citations: 50 www.sciencedirect.com
DNK Reddy, KB Chandrasekhar… - Synthetic …, 2015 - Taylor & Francis
… In 2004, 3-[(4-fluorophenyl)(1H-imidazol-1-yl)methyl]-1-ethyl-2-methyl-1H-indole, related to this class of indoles, was reported by Borgne et al. as a potent, selective, and nonsteroidal …
Number of citations: 9 www.tandfonline.com
X Li, D Liang, W Huang, H Zhou, Z Li, B Wang, Y Ma… - Tetrahedron, 2016 - Elsevier
… Apart from 2a, 1-ethyl-2-methyl-1H-indole 2b smoothly reacted with 1a, leading to the corresponding product 3ba in 72% yield (Table 3, entry 1). Application of substrates 2c and 2d with …
Number of citations: 34 www.sciencedirect.com

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